molecular formula C12H13ClO5 B13050287 Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

Cat. No.: B13050287
M. Wt: 272.68 g/mol
InChI Key: OQWCVRTYLJVXFP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the chemical formula C12H13ClO5. It is a derivative of phenylacetate and is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetates.

Scientific Research Applications

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:

    2-(2-chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but different functional groups, leading to different reactivity and applications.

    2-chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of this compound.

    2-chloro-3,4-dimethoxybenzyl alcohol: Another related compound with different chemical properties and uses.

Properties

Molecular Formula

C12H13ClO5

Molecular Weight

272.68 g/mol

IUPAC Name

ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C12H13ClO5/c1-4-18-12(15)10(14)7-5-6-8(16-2)11(17-3)9(7)13/h5-6H,4H2,1-3H3

InChI Key

OQWCVRTYLJVXFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)Cl

Origin of Product

United States

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